![molecular formula C20H23N3O4 B2821466 methyl (1-(1-(2-(3-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate CAS No. 923226-58-8](/img/structure/B2821466.png)

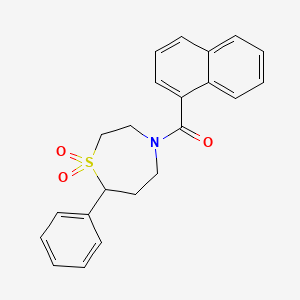

methyl (1-(1-(2-(3-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts . The stable (1-methyl-1 H -imidazol-2-yl) methanol system can be regarded as a masked form of the carbonyl group as well as a synthon of the group .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用

Antineoplastic and Antifilarial Activities

A study reported the synthesis of a series of compounds including methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives. These compounds demonstrated significant growth inhibition in L1210 cells, suggesting potential antineoplastic activity. Additionally, some compounds showed significant in vivo antifilarial activity against adult worms of various species, indicating their potential as antifilarial agents (S. Ram et al., 1992).

Catalytic Applications

Research into molybdenum(VI) complexes with specific ligands encapsulated in zeolite Y demonstrated their efficacy as catalysts for the oxidation of primary alcohols and hydrocarbons. This encapsulation significantly improved the catalytic activity, stability, recycling ability, and operational flexibility of the catalyst, highlighting its potential for industrial applications (M. Ghorbanloo et al., 2017).

Synthesis and Chemical Properties

Another study focused on the synthesis of benzocarbazoloquinones via oxidative cyclization, which is a part of a broader investigation into novel chemical syntheses and the exploration of their properties. This research contributes to the understanding of complex organic synthesis processes and their potential applications (W. Rajeswaran et al., 1994).

Antimicrobial and Antioxidant Agents

A different line of investigation explored the synthesis of Schiff base ligands and their antimicrobial activity. These compounds were tested against various bacteria and fungi, showing moderate to significant activity. Such research underscores the continuous search for new antimicrobial agents amid rising drug resistance (H. M. Vinusha et al., 2015).

Quantum Chemical Analysis

The conformational analysis, quantum descriptors, and adsorption activity on graphene of imidazole derivatives were studied, providing insights into their interactions with graphene and potential applications in enhancing Surface-Enhanced Raman Scattering (SERS) activity. This research demonstrates the intersection of organic chemistry with materials science, opening pathways to novel applications (Veena S. Kumar et al., 2020).

将来の方向性

作用機序

Target of Action

It is known that imidazole derivatives, which this compound is a part of, are key components to functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Imidazole derivatives are known to be involved in a diverse range of applications, suggesting they may interact with multiple biochemical pathways .

Result of Action

Given the diverse range of applications of imidazole derivatives, it can be inferred that the compound may have multiple effects at the molecular and cellular levels .

特性

IUPAC Name |

methyl N-[1-[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-14(21-20(24)26-3)19-22-17-9-4-5-10-18(17)23(19)11-12-27-16-8-6-7-15(13-16)25-2/h4-10,13-14H,11-12H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKODPXXWCQFQEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC(=C3)OC)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chloro-1-[(3-methoxybenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2821387.png)

![7-(2-buten-1-yl)-1-isopropyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2821392.png)

![tert-butyl N-(2-{imidazo[1,5-a]pyridin-3-yl}ethyl)carbamate](/img/structure/B2821395.png)

![3-(4-Chlorophenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2821400.png)

![2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)

![methyl 6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2821404.png)

![3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid](/img/structure/B2821405.png)